

# BPR1K871: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1K871  |           |
| Cat. No.:            | B15579909 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides an objective comparison of the cross-reactivity of **BPR1K871** with other kinases, supported by experimental data.

**BPR1K871** has been identified as a potent, multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML) and solid tumors.[1][3] This guide delves into the broader kinase selectivity of **BPR1K871**, presenting a comprehensive overview of its interactions across the human kinome.

## Kinase Inhibition Profile of BPR1K871

The cross-reactivity of **BPR1K871** was extensively profiled using the KINOMEScan<sup>™</sup> technology, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a comprehensive screen against 395 non-mutant kinases, **BPR1K871** demonstrated a multi-targeted profile, inhibiting 77 kinases by more than 65% at a concentration of 1000 nM.[1][2]

The primary targets were potently inhibited, with IC50 values of 19 nM for FLT3, 22 nM for AURKA, and 13 nM for AURKB.[1][2] The KINOMEScan results at 1000 nM showed profound inhibition of these primary targets, with control values of 0.2% for FLT3, 0% for AURKA, and 0.2% for AURKB, indicating very strong binding.[1][3]



Beyond its primary targets, **BPR1K871** exhibited significant activity against a range of other kinases, including clinically relevant mutants of ABL1, KIT, and RET.[1][3][4] This broad-spectrum activity suggests its potential therapeutic application across various cancer types driven by these kinases.

# **Comparative Kinase Inhibition Data**

The following table summarizes the inhibitory activity of **BPR1K871** against a selection of kinases from the KINOMEScan panel. The data is presented as "% of Control," where a lower percentage indicates stronger binding of **BPR1K871** to the kinase.





| Kinase Target                                         | % of Control @ 1000 nM | Kinase Family           |
|-------------------------------------------------------|------------------------|-------------------------|
| Primary Targets                                       |                        |                         |
| AURKA                                                 | 0                      | Serine/Threonine Kinase |
| AURKB                                                 | 0.2                    | Serine/Threonine Kinase |
| FLT3                                                  | 0.2                    | Tyrosine Kinase         |
| AURKC                                                 | 3.3                    | Serine/Threonine Kinase |
| Significant Off-Target Interactions (<10% of Control) |                        |                         |
| ABL1 (T315I mutant)                                   | < 4.4                  | Tyrosine Kinase         |
| ABL1 (Q252H mutant)                                   | < 4.4                  | Tyrosine Kinase         |
| ABL1 (H396P mutant)                                   | < 4.4                  | Tyrosine Kinase         |
| KIT (L576P mutant)                                    | < 4.0                  | Tyrosine Kinase         |
| KIT (V559D mutant)                                    | < 4.0                  | Tyrosine Kinase         |
| RET (V804M mutant)                                    | < 0.5                  | Tyrosine Kinase         |
| RET (M918T mutant)                                    | < 0.5                  | Tyrosine Kinase         |
| RET (V804L mutant)                                    | < 0.5                  | Tyrosine Kinase         |
| FLT1                                                  | -                      | Tyrosine Kinase         |
| AXL                                                   | -                      | Tyrosine Kinase         |
| BRAF                                                  | -                      | Serine/Threonine Kinase |
| CHEK2                                                 | -                      | Serine/Threonine Kinase |
| CSF1R                                                 | -                      | Tyrosine Kinase         |
| DDR                                                   | -                      | Tyrosine Kinase         |
| PDGFR                                                 | -                      | Tyrosine Kinase         |
| PLK4                                                  | -                      | Serine/Threonine Kinase |
| TRKA                                                  | -                      | Tyrosine Kinase         |



| VEGFR2                     | - Tyrosine Kinase |                 |
|----------------------------|-------------------|-----------------|
| Other Notable Interactions |                   |                 |
| FLT3 (ITD mutant)          | < 5.2             | Tyrosine Kinase |
| FLT3 (D835H mutant)        | < 5.2             | Tyrosine Kinase |
| FLT3 (D835Y mutant)        | < 5.2             | Tyrosine Kinase |

Note: A comprehensive list of all 395 kinases and their corresponding inhibition values can be found in the supplementary materials of the original publication by Hsu et al., 2016 in Oncotarget.[1]

# **Experimental Protocols**

The kinase selectivity of **BPR1K871** was determined using the KINOMEScan<sup>™</sup> platform (DiscoverX).[1][3]

## KINOMEScan™ Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[5][6][7]

#### Methodology:

- Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound (BPR1K871).[5][7]
- Competition: BPR1K871 was added to a solution containing the DNA-tagged kinase. This
  mixture was then applied to a solid support matrix coupled with the immobilized ligand.
- Incubation: The components were allowed to incubate, during which BPR1K871 and the immobilized ligand competed for binding to the kinase's active site.
- Washing: Unbound components were washed away.



- Elution and Quantification: The kinase bound to the solid support was eluted, and the amount of the associated DNA tag was quantified using qPCR.
- Data Analysis: The results are reported as a percentage of the DMSO control, where 100% represents no inhibition and 0% represents complete inhibition.

# Visualizing BPR1K871's Kinase Selectivity

The following diagrams illustrate the multi-targeted nature of **BPR1K871**, highlighting its primary targets and key off-target interactions.



Click to download full resolution via product page

Caption: Primary kinase targets of **BPR1K871** and their respective IC50 values.





#### Click to download full resolution via product page

Caption: **BPR1K871**'s inhibition of primary and significant off-target kinases.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [BPR1K871: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15579909#cross-reactivity-of-bpr1k871-with-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com